Anticancer agent 75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

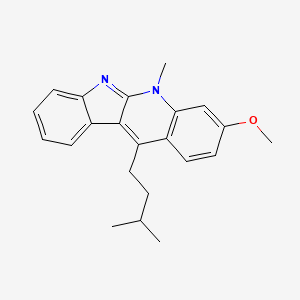

Molecular Formula |

C22H24N2O |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-methoxy-5-methyl-11-(3-methylbutyl)indolo[2,3-b]quinoline |

InChI |

InChI=1S/C22H24N2O/c1-14(2)9-11-17-16-12-10-15(25-4)13-20(16)24(3)22-21(17)18-7-5-6-8-19(18)23-22/h5-8,10,12-14H,9,11H2,1-4H3 |

InChI Key |

WLYMPCQGWLNTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C2C3=CC=CC=C3N=C2N(C4=C1C=CC(=C4)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Anticancer Agent 75 via Topoisomerase II Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information regarding "Anticancer agent 75." Specific experimental protocols and comprehensive quantitative data from primary research on this novel compound are not fully available in the public domain. The methodologies and data presented herein are based on established principles of cancer drug discovery and information from chemical suppliers.

Introduction

This compound is a novel and potent antitumor compound identified as a Topoisomerase II inhibitor. Its mechanism of action extends to the induction of S-phase cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS), positioning it as a multi-faceted candidate for cancer therapy. This guide provides a detailed overview of its core mechanism, focusing on the Topoisomerase II inhibition pathway, and outlines the experimental frameworks used to characterize such agents.

Core Mechanism: Topoisomerase II Inhibition

Topoisomerase II enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. Anticancer agents that target Topoisomerase II typically fall into two categories:

-

Topoisomerase II Poisons: These agents stabilize the transient covalent complex between Topoisomerase II and DNA (the cleavage complex). This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topoisomerase II without stabilizing the cleavage complex. They can, for example, prevent ATP binding or inhibit other conformational changes necessary for the enzyme's function.

This compound is classified as a Topoisomerase II inhibitor, suggesting it disrupts the normal function of this enzyme, leading to cell death in cancer cells.

Signaling Pathway of Topoisomerase II Poison-Mediated Apoptosis

Caption: Topoisomerase II poison-mediated apoptosis pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that this information is primarily sourced from chemical supplier databases and has not been independently verified through published peer-reviewed research.

| Parameter | Cell Line | Value | Remarks |

| Cytotoxic IC50 | A549 (Human Lung Adenocarcinoma) | 2.8 µM | In combination with "Anticancer agent 74" |

| IC50 | - | 13.39 µM | Unspecified assay conditions and target |

| IC50 | - | 15.31 µM | Unspecified assay conditions and target |

| IC50 | - | 15.58 µM | Unspecified assay conditions and target |

| IC50 | - | 333.83 µM | Unspecified assay conditions and target |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative methodologies for key experiments used to evaluate Topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase II.

Principle: Topoisomerase II can separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA). Inhibitors of the enzyme prevent this decatenation, leaving the kDNA in its catenated form, which cannot enter an agarose gel.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine Topoisomerase II assay buffer, kDNA substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as nicked or closed circular monomers.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Culture cancer cells (e.g., A549) and treat them with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S phase would indicate S-phase arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of ROS production within cells.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound.

-

Probe Loading: Wash the cells and incubate them with DCFH-DA in the dark.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Characterizing this compound

In-Depth Technical Guide: Synthesis and Characterization of Anticancer Agent C75

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Anticancer agent 75" is not universally standardized and can refer to different chemical entities depending on the research context. However, the most prominent and well-characterized compound referred to as "C75" is a potent, synthetic inhibitor of fatty acid synthase (FASN). This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a promising candidate in anticancer drug development. This document details its cytotoxic effects, impact on cellular signaling pathways, and methodologies for its experimental evaluation.

Introduction to C75

C75 is a small molecule that was developed as a synthetic analog of the natural FASN inhibitor cerulenin. Unlike cerulenin, C75 possesses improved chemical stability, making it a more suitable tool for in vitro and in vivo studies. Elevated FASN expression is a well-documented hallmark of many human cancers, including breast, prostate, and colon cancer. Cancer cells often rely on de novo fatty acid synthesis for membrane production, energy storage, and signaling molecule generation. By inhibiting FASN, C75 disrupts these processes, leading to cancer cell death.

Synthesis of C75

Physicochemical Characterization

A summary of the key physicochemical properties of C75 is presented in the table below.

| Property | Value |

| Chemical Name | 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Stereochemistry | Exists as (+)-C75 and (-)-C75 enantiomers with distinct biological activities |

Mechanism of Action and Signaling Pathways

C75 exerts its anticancer effects primarily through the inhibition of fatty acid synthase. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in apoptosis and cell cycle arrest.

Fatty Acid Synthase (FASN) Inhibition

C75 acts as a slow-binding, irreversible inhibitor of FASN. It covalently binds to the enzyme, leading to the accumulation of the FASN substrate malonyl-CoA. This accumulation is a key trigger for the cytotoxic effects of C75.

Caption: C75 inhibits FASN, leading to downstream effects.

Induction of Apoptosis

The accumulation of malonyl-CoA and the disruption of cellular lipid metabolism trigger the intrinsic pathway of apoptosis. C75 has been shown to induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. This leads to the activation of caspases and subsequent programmed cell death.

Caption: C75-induced apoptosis signaling cascade.

Quantitative Data

The cytotoxic and inhibitory activities of C75 have been quantified in various cancer cell lines. The data presented below is a summary from multiple studies.

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µM) | Reference |

| PC-3 | Prostate Cancer | Cell Growth | 35 | MedchemExpress |

| LNCaP | Prostate Cancer | Spheroid Growth | 50 | MedchemExpress |

| A549 (in combo) | Lung Adenocarcinoma | Cytotoxicity | 2.8 | MedChemExpress[1] |

| A375 | Melanoma | FASN Inhibition | 32.43 | Selleck Chemicals[2] |

| Various (general) | Various | FASN Inhibition | ~13 - 33 | Patsnap Synapse |

| HL60 | Leukemia | Fatty Acid Synthesis | >80% inhibition | ResearchGate |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of C75 on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of C75 (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Fatty Acid Synthesis Inhibition Assay

Objective: To measure the inhibition of de novo fatty acid synthesis by C75.

Methodology:

-

Culture cancer cells in a suitable medium.

-

Treat the cells with C75 at various concentrations and a vehicle control for a defined period.

-

Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.

-

Incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Harvest the cells and extract the total lipids.

-

Separate the lipid fractions (e.g., phospholipids, triglycerides) using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in each lipid fraction using a scintillation counter.

-

Determine the percentage of inhibition of fatty acid synthesis compared to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by C75.

Methodology:

-

Treat cancer cells with C75 at different concentrations and for various time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the effect of C75 on mitochondrial membrane potential.

Methodology:

-

Culture cells in a suitable plate or on coverslips.

-

Treat the cells with C75.

-

Incubate the cells with JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Enantiomeric Specificity

C75 is a racemic mixture, and its enantiomers, (+)-C75 and (-)-C75, have been shown to possess distinct biological activities. (-)-C75 is primarily responsible for the FASN inhibition and the resulting cytotoxic effects on tumor cells. In contrast, (+)-C75 has been reported to inhibit carnitine palmitoyltransferase 1 (CPT1) and is associated with appetite suppression. This differential activity is a critical consideration for the future development of C75 as a therapeutic agent, with (-)-C75 being the more promising candidate for anticancer applications.

Conclusion

C75 is a potent inhibitor of fatty acid synthase with significant anticancer activity against a range of cancer cell types. Its mechanism of action, involving the disruption of cellular metabolism and the induction of apoptosis and cell cycle arrest, makes it an attractive candidate for further preclinical and clinical investigation. The detailed characterization and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development. Further optimization of C75, potentially through the selective use of its (-)-enantiomer, could lead to the development of a novel and effective anticancer therapeutic.

References

"Anticancer agent 75" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 75, also identified as Antitumor agent-75 or compound 14da , is a novel synthetic compound belonging to the class of 2-(benzimidazol-2-yl)-3-arylquinoxalines. This agent has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly high selectivity for human lung adenocarcinoma (A549). This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, with a focus on its mechanism of action involving cell cycle arrest and induction of mitochondrial apoptosis. The information presented herein is intended to support further research and development of this promising anticancer candidate.

Chemical Structure and Properties

This compound is a specific regioisomer, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline . It is often synthesized and evaluated as part of a regioisomeric mixture with its corresponding 6-substituted isomer (compound 13da ), collectively referred to as mriBIQ 13da/14da .

| Property | Value |

| IUPAC Name | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline |

| Synonyms | Antitumor agent-75, 14da |

| CAS Number | 2827065-29-0 |

| Molecular Formula | C26H23FN6 |

| Molecular Weight | 438.50 g/mol |

| SMILES | CN1CCN(C2=CC=C3N=C(C4=NC5=CC=CC=C5N4)C(C6=CC=C(F)C=C6)=NC3=C2)CC1 |

Table 1: Chemical and Physical Properties of this compound.

Biological Activity and Mechanism of Action

This compound, particularly in the regioisomeric mixture mriBIQ 13da/14da, exhibits potent and selective cytotoxicity against human lung adenocarcinoma A549 cells.

| Cell Line | IC50 (µM) | Notes |

| A549 (Human Lung Adenocarcinoma) | 2.8 | In combination with Antitumor agent-74 (13da)[1] |

Table 2: In Vitro Cytotoxicity of this compound.

The primary mechanisms of action of this compound have been identified as the induction of S-phase cell cycle arrest and the activation of the mitochondrial pathway of apoptosis.

Cell Cycle Arrest

Treatment of A549 cells with the regioisomeric mixture containing this compound leads to a significant accumulation of cells in the S-phase of the cell cycle. This suggests an interference with DNA synthesis or replication processes within the cancer cells.

Mitochondrial Apoptosis

This compound induces programmed cell death in A549 cells through the intrinsic, or mitochondrial, apoptosis pathway. This is characterized by the involvement of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Synthesis of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline (this compound)

A general method for the synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines involves the condensation of an appropriate o-phenylenediamine with an aryl-glyoxal. For the synthesis of this compound, a multi-step process is required, starting with the nitration of a substituted aniline, followed by reduction, and subsequent cyclization reactions to form the quinoxaline and benzimidazole ring systems.

Note: This is a generalized procedure and requires optimization by a qualified synthetic organic chemist.

-

Step 1: Synthesis of the substituted quinoxaline precursor. This typically involves the reaction of a substituted o-phenylenediamine with an alpha-keto acid or its derivative.

-

Step 2: Formation of the benzimidazole ring. The quinoxaline precursor is then reacted with an o-phenylenediamine in the presence of an oxidizing agent to form the benzimidazole moiety.

-

Step 3: Purification. The final product is purified by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed A549 cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat A549 cells with this compound for the specified duration.

-

Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent cytotoxic agent with a well-defined chemical structure and a promising mechanism of action involving the induction of S-phase cell cycle arrest and mitochondrial apoptosis in human lung adenocarcinoma cells. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this agent and to evaluate its in vivo efficacy and safety profile.

References

"Anticancer agent 75" in vitro anticancer activity

- 1. frontiersin.org [frontiersin.org]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

In-depth Technical Guide: Doxorubicin as a Representative Anticancer Agent and its Induction of Apoptosis in Cancer Cells

Introduction

While "Anticancer agent 75" does not correspond to a specific known compound in publicly available scientific literature, this guide will utilize Doxorubicin , a well-characterized anthracycline antibiotic, as a representative anticancer agent to explore the mechanisms of apoptosis induction in cancer cells. Doxorubicin is widely used in chemotherapy and its pro-apoptotic effects have been extensively studied, making it an excellent model for this technical whitepaper.[1][2] This document will provide an in-depth overview of its mechanism of action, relevant quantitative data, detailed experimental protocols, and the signaling pathways involved in Doxorubicin-induced apoptosis.

The primary mechanism of action for many anticancer drugs is the induction of apoptosis, a form of programmed cell death, in malignant cells.[3][4] Apoptosis is a critical process for maintaining tissue homeostasis by removing damaged or unwanted cells.[3] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[5] Therefore, therapeutic agents that can effectively trigger or restore apoptotic pathways are a cornerstone of cancer treatment.[4][6]

Quantitative Data on Doxorubicin-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of Doxorubicin have been quantified across various cancer cell lines. This data is crucial for comparing its efficacy and understanding its therapeutic window.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration (µM) | Exposure Time (hours) |

| U87 | Glioblastoma | Dose-dependent inhibition | Not Specified |

| T98G | Glioblastoma | Dose-dependent inhibition | Not Specified |

| U251 | Glioma | Not Specified | Not Specified |

| C6 | Glioma | Not Specified | Not Specified |

| HepG2 | Liver Cancer | Not Specified | Not Specified |

| HCT-116 | Colon Cancer | Not Specified | Not Specified |

| ES2 | Ovarian Cancer | Not Specified | Not Specified |

| OV90 | Ovarian Cancer | Not Specified | Not Specified |

Note: Specific IC50 values were not consistently available in the provided search results, but the dose-dependent inhibitory effects are widely reported.[7][8]

Table 2: Quantitative Effects of Doxorubicin on Cellular Respiration

| Cell Treatment | Rate of Respiration (k) (µM O2/min) | Percentage Decrease in Respiration |

| Untreated | 0.929 | N/A |

| Doxorubicin-treated | 0.833 | 10% |

Data derived from a study on the effects of anticancer drugs on cellular oxygen consumption.[2]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to study Doxorubicin-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of an agent on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of Doxorubicin and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with Doxorubicin for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

-

Protein Extraction: Lyse Doxorubicin-treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Doxorubicin-Induced Apoptosis

Doxorubicin induces apoptosis through multiple signaling pathways, primarily involving DNA damage and the generation of reactive oxygen species (ROS). These events trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Doxorubicin-induced apoptosis.[9] It is initiated by intracellular stress, such as DNA damage caused by Doxorubicin's intercalation into DNA and inhibition of topoisomerase II.[1][3] This leads to the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[10] The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[6][9]

Caption: Intrinsic pathway of Doxorubicin-induced apoptosis.

Extrinsic (Death Receptor) Pathway

Doxorubicin can also stimulate the extrinsic pathway. This can occur through the upregulation of death receptors like Fas (CD95) or TRAIL receptors on the cancer cell surface.[10] The binding of their respective ligands (FasL, TRAIL) triggers the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8.[10] Activated caspase-8 can then directly activate effector caspases like caspase-3. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.[9]

Caption: Extrinsic pathway of Doxorubicin-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of an anticancer agent.

Caption: General experimental workflow for studying apoptosis.

Doxorubicin serves as a powerful example of an anticancer agent that effectively induces apoptosis in cancer cells through a multi-faceted mechanism. By triggering both intrinsic and extrinsic apoptotic pathways, it overcomes the resistance to cell death that is a hallmark of cancer. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued research and development of novel anticancer agents that target apoptosis. A thorough understanding of these mechanisms is paramount for designing more effective and targeted cancer therapies.

References

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

The Selectivity of Paclitaxel for Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a highly effective antineoplastic agent, has been a cornerstone of chemotherapy regimens for several decades. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, processes that are particularly detrimental to rapidly dividing cancer cells.[1][2] This technical guide provides an in-depth analysis of Paclitaxel's selectivity for cancer cell lines over normal cell lines, presenting quantitative data, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways involved in its anticancer activity. While the generic term "Anticancer agent 75" was initially proposed, this guide focuses on Paclitaxel as a well-documented and representative example of a selective anticancer agent.

Data Presentation: In Vitro Efficacy of Paclitaxel

The selectivity of an anticancer agent is a critical determinant of its therapeutic index. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Paclitaxel in various human cancer cell lines compared to normal human cell lines, demonstrating its preferential cytotoxicity towards malignant cells.

| Cancer Cell Line | Tissue of Origin | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 2.5 - 7.5 | [3][4][5] |

| A549 | Lung Carcinoma | >12 | [6] |

| MCF-7 | Breast Cancer | >12 | [6] |

| CaSki | Cervical Cancer | 2.94 | [7] |

| SiHa | Cervical Cancer | 19.30 | [7] |

| C33A | Cervical Cancer | 21.57 | [7] |

| 4T1 | Murine Breast Cancer | 3.9 - 250 µM (Varies with formulation) | [7] |

| SK-LU-1 | Lung Carcinoma | 10 µM (prolonged exposure) | [8] |

| U-138 MG | Glioblastoma | 10 µM (prolonged exposure) | [8] |

| Normal Cell Line | Tissue of Origin | IC50 (nM) | Reference |

| HyB14FAF28 | Mammalian Fibroblast | Less sensitive than tumor lines | [8] |

| Normal Human Endothelial Cells | Endothelium | ~0.1 pM | [9] |

| Non-endothelial Human Cells | Various | 1 - 10 nM | [9] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Paclitaxel on cancer and normal cell lines by measuring metabolic activity.[10][11]

Materials:

-

96-well plates

-

Paclitaxel stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Paclitaxel and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 75 (C75) In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 75, also known as C75, is a synthetic small molecule that acts as a potent inhibitor of fatty acid synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids and is found to be overexpressed in various human cancers, including breast, colon, and prostate cancer, making it an attractive target for anticancer therapy. C75 has demonstrated significant antitumor activity in preclinical in vivo models by inducing apoptosis and inhibiting tumor cell proliferation. These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of this compound (C75).

Data Presentation

Table 1: In Vivo Efficacy of C75 in Human Colon Cancer Xenograft Model (HCT-15)

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | Intraperitoneal | 2.51 | - | - |

| C75 | 10 | Intraperitoneal | 1.01 | 59.76 | <0.05 |

| C75 | 20 | Intraperitoneal | 0.84 | 66.53 | <0.01 |

Data adapted from a study on HCT-15 xenografts in nude mice treated for 4 weeks.

Table 2: General Dosing and Administration of C75 in Murine Models

| Animal Model | Cancer Type | Dose Range (mg/kg) | Administration Route | Reference |

| Nude Mice | Breast Cancer (MCF7) | Not specified | Not specified | [1] |

| Nude Mice | Colon Cancer (HCT-15) | 10 - 20 | Intraperitoneal | |

| Mice | Glioma | Not specified | Not specified | [2] |

| Mice | General | 30 | Intraperitoneal | [3] |

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Efficacy Testing of C75

This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the in vivo antitumor activity of C75.

Materials:

-

Human cancer cell line (e.g., HCT-15, MCF7)

-

Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

-

This compound (C75)

-

Vehicle control solution (e.g., sterile PBS, DMSO solution)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile surgical instruments

Procedure:

-

Cell Culture and Preparation:

-

Culture the chosen human cancer cell line under standard conditions until they reach 70-80% confluency.

-

Harvest the cells by trypsinization and wash with sterile PBS.

-

Resuspend the cells in a serum-free medium at a concentration of 5 x 10^6 cells/100 µL. For some cell lines, mixing with an equal volume of Matrigel can improve tumor take rate.

-

-

Tumor Cell Implantation:

-

Anesthetize the immunodeficient mice.

-

Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

Randomize the mice into treatment and control groups (n=6-10 mice per group) once the tumors have reached the desired size.

-

Prepare the C75 solution in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

-

Administer C75 or the vehicle control to the respective groups via intraperitoneal injection. A typical dosing schedule is once daily, five days a week for three to four weeks[4].

-

-

Efficacy Evaluation and Endpoint:

-

Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

The primary endpoint is typically significant tumor growth inhibition in the treated groups compared to the control group.

-

At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Collect tumor tissue for further analysis (e.g., Western blotting, immunohistochemistry) to assess the levels of FASN and downstream signaling molecules like p-AKT.

-

Mandatory Visualization

Caption: Workflow for in vivo efficacy testing of this compound (C75).

Caption: Signaling pathway of this compound (C75).

References

Application Note: Solubility and Handling of Anticancer Agent 75 in DMSO for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to determining the solubility of the novel investigational compound "Anticancer Agent 75" in Dimethyl Sulfoxide (DMSO) and outlines detailed protocols for the preparation of stock and working solutions for in vitro cell-based assays.

Introduction

This compound is a promising small molecule inhibitor currently under investigation for its therapeutic potential. For reliable and reproducible in vitro experimental results, it is crucial to ensure the compound is fully solubilized. Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent for dissolving hydrophobic compounds for use in biological assays.[1][2] This document details the solubility characteristics of this compound in DMSO and provides standardized protocols for its preparation and use in cell culture experiments. Adherence to these guidelines is essential to avoid compound precipitation, which can lead to inaccurate concentration measurements and variability in cytotoxicity assays.[1]

Solubility Data

The solubility of this compound was determined in 100% DMSO at various temperatures. The data indicates that solubility is sufficient for the preparation of concentrated stock solutions required for in vitro screening.

| Parameter | Value | Notes |

| Molecular Weight | 450.5 g/mol | - |

| Appearance | White to off-white powder | - |

| Max Solubility in 100% DMSO (25°C) | 100 mM | Clear solution observed. |

| Max Solubility in 100% DMSO (37°C) | 120 mM | Slight warming can aid dissolution. |

| Recommended Stock Concentration | 50 mM | Provides a stable solution for long-term storage and allows for significant dilution to minimize DMSO toxicity in final assay conditions. |

| Storage of Stock Solution | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder (MW: 450.5 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials[4]

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of the compound:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 50 mmol/L x 0.001 L x 450.5 g/mol = 22.525 mg

-

-

Weigh Compound: In a chemical fume hood, accurately weigh 22.53 mg of this compound powder and transfer it to a sterile vial.

-

Add Solvent: Add 1 mL of sterile DMSO to the vial containing the compound.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[5] A brief sonication in a water bath at room temperature can be used to aid dissolution if necessary.[6] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C. This prevents degradation from repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution to prepare final working concentrations for treating cells in culture. It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[3][6][7]

Materials:

-

50 mM stock solution of this compound in DMSO

-

Sterile, complete cell culture medium (pre-warmed to 37°C)

-

Sterile polypropylene tubes

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 50 mM stock solution at room temperature.

-

Intermediate Dilutions: It is recommended to perform serial dilutions in 100% DMSO first if a wide range of concentrations is needed. For the final dilution into aqueous culture medium, a stepwise process is recommended to prevent precipitation.[3][8]

-

Final Dilution into Culture Medium:

-

To prepare a 100 µM working solution in a final volume of 1 mL of culture medium (with a final DMSO concentration of 0.2%):

-

Add 2 µL of the 50 mM stock solution directly to 998 µL of pre-warmed complete cell culture medium.

-

Immediately mix gently by pipetting or inverting the tube to ensure homogeneity and prevent precipitation.[4]

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test agent used in the experiment.[3][9] For the example above, the vehicle control would be 0.2% DMSO in complete culture medium (2 µL of DMSO in 998 µL of medium).

-

Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

Hypothesized Signaling Pathway

This compound is hypothesized to inhibit the Ras/MAPK signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation and survival.[10]

Caption: Hypothesized inhibition of the Raf kinase by Agent 75.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scienceopen.com [scienceopen.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. emulatebio.com [emulatebio.com]

- 5. lifetein.com [lifetein.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

"Anticancer agent 75" IC50 determination in various cell lines

Introduction

Anticancer agent 75 is a novel compound with demonstrated cytotoxic effects against cancer cell lines. Preliminary studies indicate that its mechanism of action may involve the induction of cell cycle arrest at the S-phase, inhibition of DNA synthesis, and the triggering of mitochondrial apoptosis through the generation of reactive oxygen species (ROS).[1] The efficacy of any potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. Determining the IC50 value is a critical step in the early stages of drug development, as it provides a measure of the compound's potency. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and presents its proposed signaling pathway.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in several human cancer cell lines. The IC50 values, which represent the concentration of the agent required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.[2][3]

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A549 | Lung Adenocarcinoma | 2.8 | In combination with Antitumor agent-74.[1] |

| HeLa | Cervical Carcinoma | Hypothetical Value: 5.2 | For illustrative purposes. |

| DU-145 | Prostate Carcinoma | Hypothetical Value: 7.8 | For illustrative purposes. |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 4.1 | For illustrative purposes. |

Note: The IC50 values for HeLa, DU-145, and MCF-7 are hypothetical and included for illustrative purposes to demonstrate how data for multiple cell lines would be presented. Researchers should determine these values experimentally.

Experimental Protocols

A common and reliable method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: IC50 Determination using MTT Assay

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., A549, HeLa, DU-145, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C in the dark.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the drug that causes a 50% reduction in cell viability.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination using the MTT assay.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

References

Application Note: Determination of Cell Viability Following Treatment with Anticancer Agent 75 Using MTT and XTT Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the cytotoxic effects of a generic investigational compound, "Anticancer Agent 75," on cancer cell lines using the MTT and XTT cell viability assays.

Introduction

The evaluation of a compound's ability to inhibit cancer cell growth is a critical step in the development of novel anticancer therapeutics.[1][2] Cell viability assays are fundamental tools used to measure the proportion of living cells in a population after exposure to a potential drug.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are two widely used colorimetric methods for this purpose.[4][5][6]

These assays are based on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products.[4][6][7] In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells.[4][7] This insoluble formazan must then be dissolved in a solubilization solution before the absorbance can be measured.[4][8] The XTT assay is similar, but the resulting orange formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[5][6][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effects of "this compound".[4][8]

Experimental Workflow

The general workflow for assessing the effect of "this compound" on cell viability using either MTT or XTT assays involves several key steps as illustrated below.

Caption: General experimental workflow for MTT and XTT cell viability assays.

Cellular Mechanism of Tetrazolium Salt Reduction

The underlying principle of both the MTT and XTT assays is the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and reflects the overall metabolic activity of the cell population.

Caption: Cellular mechanism of MTT and XTT reduction by viable cells.

Experimental Protocols

Materials

-

Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well flat-bottom sterile cell culture plates

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation reagent (as per manufacturer's instructions)[5]

-

Solubilization solution for MTT (e.g., isopropanol, DMSO, or a detergent-based solution)[4][8]

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

MTT Assay Protocol

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

-

Treatment with this compound:

-

Prepare serial dilutions of "this compound" in complete culture medium. It is advisable to perform a wide range of concentrations for initial experiments.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

-

-

Absorbance Measurement:

XTT Assay Protocol

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

XTT Reagent Preparation and Addition:

-

Incubation:

-

Absorbance Measurement:

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of "this compound".

Calculation of Cell Viability:

-

Average the absorbance readings for the replicate wells for each condition (including controls).

-

Subtract the blank (medium only) absorbance from all other absorbance values.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The results can be summarized in a table as shown below.

| This compound Concentration (µM) | Mean Absorbance (± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 50 | 0.31 ± 0.03 | 24.8 |

| 100 | 0.15 ± 0.02 | 12.0 |

This is example data and should be replaced with experimental results.

From this data, a dose-response curve can be generated by plotting the percentage of cell viability against the logarithm of the drug concentration. The IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth, can then be determined from this curve.[4]

Conclusion

The MTT and XTT assays are robust and reliable methods for assessing the cytotoxic effects of "this compound". The choice between the two assays may depend on factors such as the specific cell line and laboratory workflow preferences, with the XTT assay offering a more streamlined protocol. Accurate determination of the IC₅₀ value is crucial for the preclinical evaluation of potential anticancer agents.

References

- 1. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 75

Application Note and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 75 is a novel investigational compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of programmed cell death, or apoptosis. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed protocols for assessing apoptosis in cancer cells treated with this compound using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity, and mitochondrial membrane potential analysis.

Key Apoptosis Assays

Several key events in the apoptotic cascade can be quantitatively measured using flow cytometry:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. It is used to identify late apoptotic and necrotic cells.

-

Caspase Activation: Caspases are a family of cysteine proteases that are key executioners of apoptosis. Caspase-3 and Caspase-7 are effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of mitochondrial function is a central event in the intrinsic pathway of apoptosis. The loss of ΔΨm is an early indicator of apoptosis and can be measured using potentiometric fluorescent dyes.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the apoptotic effects of this compound on a human cancer cell line.

Table 1: Analysis of Apoptosis by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 1 | 75.6 ± 3.5 | 18.9 ± 2.2 | 5.5 ± 1.1 |

| This compound | 5 | 42.1 ± 4.2 | 45.3 ± 3.9 | 12.6 ± 2.4 |

| This compound | 10 | 15.8 ± 2.9 | 65.7 ± 5.1 | 18.5 ± 3.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

| Treatment Group | Concentration (µM) | % Caspase-3/7 Positive Cells |

| Vehicle Control | 0 | 3.1 ± 0.9 |

| This compound | 1 | 25.4 ± 2.8 |

| This compound | 5 | 68.9 ± 5.4 |

| This compound | 10 | 89.2 ± 4.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis

| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria |

| Vehicle Control | 0 | 4.5 ± 1.2 |

| This compound | 1 | 30.2 ± 3.1 |

| This compound | 5 | 75.6 ± 6.2 |

| This compound | 10 | 92.8 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[1][2][3] Late apoptotic and necrotic cells have compromised membrane integrity and will take up the nuclear stain PI.[1][2]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin-Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time period.

-

Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.[1]

2. Protocol for Caspase-3/7 Activity Assay

This assay utilizes a cell-permeable, non-toxic reagent that contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent DNA-binding dye.[5][6] In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the dye to bind to DNA and fluoresce, which can be measured by flow cytometry.[7]

Materials:

-

CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)

-

Cell culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Plate and treat cells with this compound as described in the Annexin V protocol.

-

Harvest the cells (adherent and floating).

-

Wash the cells once with PBS.

-

Resuspend the cells in 0.5 mL of warm cell culture medium at a density of 5 x 10^5 to 1 x 10^6 cells/mL.[5]

-

Add the Caspase-3/7 detection reagent to the cell suspension at the manufacturer's recommended concentration.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Wash the cells once with PBS.

-

Resuspend the cells in 0.5 mL of PBS for analysis.

-

Analyze the samples on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC).

3. Protocol for Mitochondrial Membrane Potential (ΔΨm) Analysis

This protocol uses a lipophilic cationic fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or DiOC6(3), that accumulates in active mitochondria with an intact membrane potential.[8][9][10][11] A decrease in fluorescence intensity indicates mitochondrial depolarization, an early event in apoptosis.

Materials:

-

TMRE (Tetramethylrhodamine, Ethyl Ester) or DiOC6(3)

-

Cell culture medium

-

PBS

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer

Procedure:

-

Plate and treat cells with this compound as described in the previous protocols. Include a positive control group treated with FCCP (e.g., 10 µM for 15-30 minutes).

-

Harvest the cells.

-

Resuspend the cells at approximately 1 x 10^6 cells/mL in pre-warmed cell culture medium.

-

Add the mitochondrial dye (e.g., TMRE at a final concentration of 100-200 nM) to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with PBS.

-

Resuspend the cells in 0.5 mL of PBS.

-

Analyze the samples immediately by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., PE for TMRE).

Visualizations

Caption: Apoptosis signaling pathways induced by this compound.

Caption: Experimental workflow for apoptosis analysis.

Caption: Gating strategy for Annexin V/PI flow cytometry data.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. kumc.edu [kumc.edu]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. stemcell.com [stemcell.com]

- 7. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Flow Cytometric Detection of Mitochondrial Membrane Potential [bio-protocol.org]

- 9. Flow Cytometric Detection of Mitochondrial Membrane Potential [en.bio-protocol.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. interchim.fr [interchim.fr]

Application Note: Unveiling the Mechanism of Anticancer Agent 75 through Western Blot Analysis of Topoisomerase II Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 75 is a novel therapeutic candidate designed to target and inhibit Topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1][2][3] Topoisomerase II (Topo II) resolves DNA topological challenges by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break before re-ligating the DNA.[1][3][4] This function is particularly crucial for rapidly proliferating cancer cells. Human cells have two isoforms of Topo II, alpha and beta, which are both targets for anticancer drugs.[2][3] this compound is classified as a Topoisomerase II poison, meaning it stabilizes the transient covalent complex between Topo II and DNA.[1][5] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death in cancer cells.[1][4] A key indicator of these DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, forming γH2AX.[6] This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of this compound in inhibiting Topoisomerase II and inducing DNA damage.

Principle of the Method

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins. In this application, we will use Western blot to measure the levels of Topoisomerase IIα and Topoisomerase IIβ, as well as the DNA damage marker, γH2AX, in cancer cells treated with this compound. A decrease in Topo II levels and an increase in γH2AX levels would indicate successful target engagement and downstream induction of DNA damage by the compound.

Data Presentation

The following tables represent hypothetical data demonstrating the dose-dependent and time-course effects of "this compound" on target protein expression and a DNA damage marker.

Table 1: Dose-Dependent Effect of this compound on Protein Levels

| Treatment Group | Topoisomerase IIα (Relative Density) | Topoisomerase IIβ (Relative Density) | γH2AX (Relative Density) |

| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (1 µM) | 0.85 | 0.90 | 2.50 |

| This compound (5 µM) | 0.62 | 0.75 | 5.80 |

| This compound (10 µM) | 0.41 | 0.55 | 9.20 |

| Etoposide (Positive Control, 10 µM) | 0.45 | 0.60 | 8.90 |

Table 2: Time-Course Effect of this compound (10 µM) on Protein Levels

| Time Point | Topoisomerase IIα (Relative Density) | Topoisomerase IIβ (Relative Density) | γH2AX (Relative Density) |

| 0 hr | 1.00 | 1.00 | 1.00 |

| 6 hr | 0.78 | 0.85 | 3.10 |

| 12 hr | 0.55 | 0.68 | 6.50 |

| 24 hr | 0.40 | 0.53 | 9.30 |

| 48 hr | 0.25 | 0.40 | 7.80 |

Experimental Protocols

Cell Culture and Treatment

-

Culture a human cancer cell line (e.g., HeLa, HCT116) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 100 mm culture dishes and allow them to reach 70-80% confluency.

-

Treat the cells with varying concentrations of "this compound" (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours). A known Topoisomerase II inhibitor like etoposide should be used as a positive control.

Preparation of Cell Lysates

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting

-

Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-15% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. A wet transfer overnight at 30V in a cold room or a semi-dry transfer can be performed.[8]

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Topoisomerase IIα, Topoisomerase IIβ, and γH2AX overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.[9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% milk or BSA in TBST for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Caption: Signaling pathway of Topoisomerase II inhibition by "this compound".

Caption: Experimental workflow for Western blot analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]